N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound with the molecular formula C22H25N3OS and a molecular weight of 379.52 This compound is characterized by its unique spiro structure, which includes a quinazoline moiety fused with a cycloheptane ring, and a phenyl group attached to the acetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The spirocyclization step involves the formation of the cycloheptane ring, which can be facilitated by using specific catalysts and reaction conditions.
One common method involves the reaction of 2-aminobenzamide with cycloheptanone in the presence of a sulfur source, such as thiourea, under reflux conditions. The resulting intermediate is then reacted with phenylacetic acid chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites, inhibiting their activity. The sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide: Similar structure but with a cyclohexane ring instead of cycloheptane.
N-phenyl-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide: Contains a cyclopentane ring.
Uniqueness
N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is unique due to its larger cycloheptane ring, which can influence its chemical reactivity and biological activity. The presence of the sulfur atom also adds to its versatility in undergoing various chemical transformations.
Biological Activity
N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by a unique spiro structure that contributes to its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂S
- Molecular Weight : 298.41 g/mol
- SMILES Notation : Cc1ccccc1N(C(=O)C)C2=C(C=CC=C2)N(C)C(=S)C3=CC=CC=C3
Research indicates that compounds with a similar structure may exhibit multiple mechanisms of action:
- Kinase Inhibition : Compounds with quinazoline cores often act as inhibitors of various kinases, such as GSK-3β and IKK-β. These kinases are involved in critical cellular processes, including cell proliferation and apoptosis .
- Anti-inflammatory Effects : Some studies have shown that quinazoline derivatives can significantly reduce levels of pro-inflammatory cytokines like IL-6 and NO in cellular models .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines, indicating potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Assessed Compounds | IC50 (µM) | Notes |
---|---|---|---|
GSK-3β Inhibition | N-phenyl derivatives | 0.008 | Highly potent inhibitor |
Cytotoxicity | HT-22 Cells | 10 | No significant decrease in viability |
Anti-inflammatory | BV-2 Microglia | 1 | Reduced NO and IL-6 levels |
Case Study 1: GSK-3β Inhibition
A study focused on the inhibitory activity of N-phenyl derivatives against GSK-3β demonstrated an IC50 value of 8 nM for related compounds. This suggests a robust interaction with the kinase, potentially leading to therapeutic applications in neurodegenerative diseases where GSK-3β is implicated .
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on HT-22 mouse hippocampal neuronal cells showed that while some derivatives exhibited cytotoxicity at higher concentrations (≥10 µM), N-phenyl derivatives maintained cell viability at lower concentrations, indicating a favorable safety profile for further development .
Case Study 3: Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using BV-2 microglial cells. Compounds reduced the production of inflammatory mediators significantly compared to controls, highlighting their potential use in treating neuroinflammatory conditions .
Properties
IUPAC Name |
N-phenyl-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-20(23-17-10-4-3-5-11-17)16-27-21-18-12-6-7-13-19(18)24-22(25-21)14-8-1-2-9-15-22/h3-7,10-13,24H,1-2,8-9,14-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQHLWATGBCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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